![molecular formula C12H26O5 B12567613 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- CAS No. 596118-96-6](/img/structure/B12567613.png)
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is a chemical compound with the molecular formula C9H20O3. It is also known as 3-(hexyloxy)-1,2-propanediol. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a hexyloxy group. It is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- typically involves the reaction of 1,2-propanediol with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxyl group. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common to isolate and purify the compound.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, and other substituted derivatives.
科学的研究の応用
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. It can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of the hexyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 3-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.
2-Methyl-1,3-propanediol: A derivative of 1,3-propanediol with a methyl group.
3-Allyloxy-1,2-propanediol: Contains an allyloxy group instead of a hexyloxy group.
Uniqueness
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and makes it suitable for applications requiring interaction with hydrophobic environments. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial applications.
特性
CAS番号 |
596118-96-6 |
|---|---|
分子式 |
C12H26O5 |
分子量 |
250.33 g/mol |
IUPAC名 |
3-(2-hexoxy-3-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H26O5/c1-2-3-4-5-6-17-12(8-14)10-16-9-11(15)7-13/h11-15H,2-10H2,1H3 |
InChIキー |
OFTWLOZJSHFVCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(CO)COCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

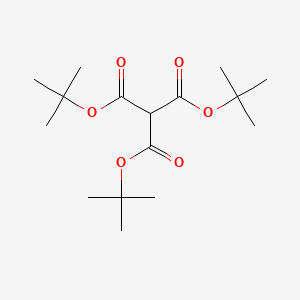
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
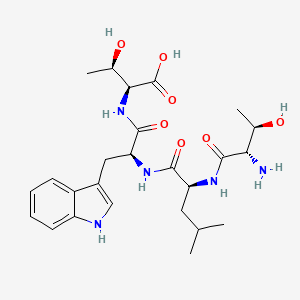
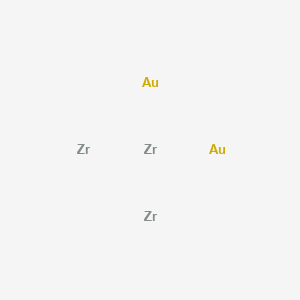
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
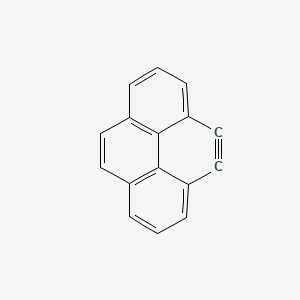
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
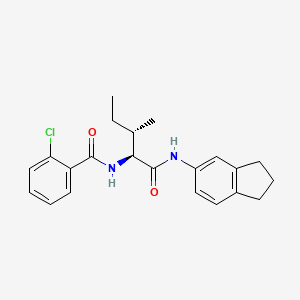
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
